

Application Notes and Protocols for FGA146 in High-Throughput Screening

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Compound of Interest

Compound Name: FGA146

Cat. No.: B12377536

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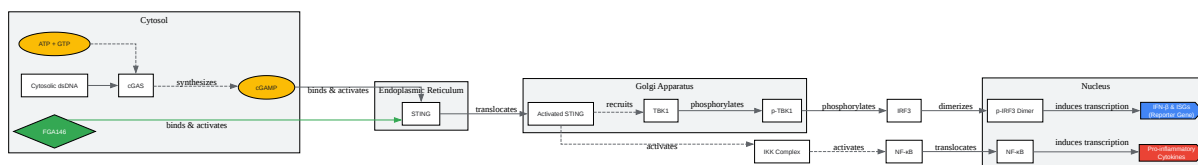
Introduction

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) signaling pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA, which can originate from pathogens or damaged host cells.[1][2] Activation of the STING pathway leads to the production of type I interferons and other pro-inflammatory cytokines, mounting an immune response that is crucial for host defense against infections and for anti-tumor immunity.[1][3] Consequently, the pharmacological activation of STING has emerged as a promising therapeutic strategy for the treatment of various viral diseases and cancers.[1][3]

High-throughput screening (HTS) has become an indispensable tool in the discovery of novel small molecule STING agonists.[4][5][6] These assays allow for the rapid screening of large compound libraries to identify "hits" that modulate STING activity. This document provides detailed application notes and protocols for the use of **FGA146**, a novel small molecule STING agonist, in high-throughput screening and subsequent validation assays. **FGA146** was identified from a large-scale HTS campaign and has been characterized as a potent and selective activator of the human STING pathway.

The cGAS-STING Signaling Pathway

The cGAS-STING pathway is initiated by the binding of cytosolic double-stranded DNA (dsDNA) to cGAS. This binding activates cGAS to synthesize the second messenger cyclic GMP-AMP (cGAMP) from ATP and GTP.[2][7] cGAMP then binds to the STING protein, which is an endoplasmic reticulum (ER) transmembrane protein.[1][2] This binding event induces a conformational change in STING, leading to its trafficking from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates both STING and the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the expression of type I interferons (IFN- α/β) and other interferon-stimulated genes (ISGs).[2][8] Activated STING also leads to the activation of the NF- κ B signaling pathway, resulting in the production of pro-inflammatory cytokines.[2][8]

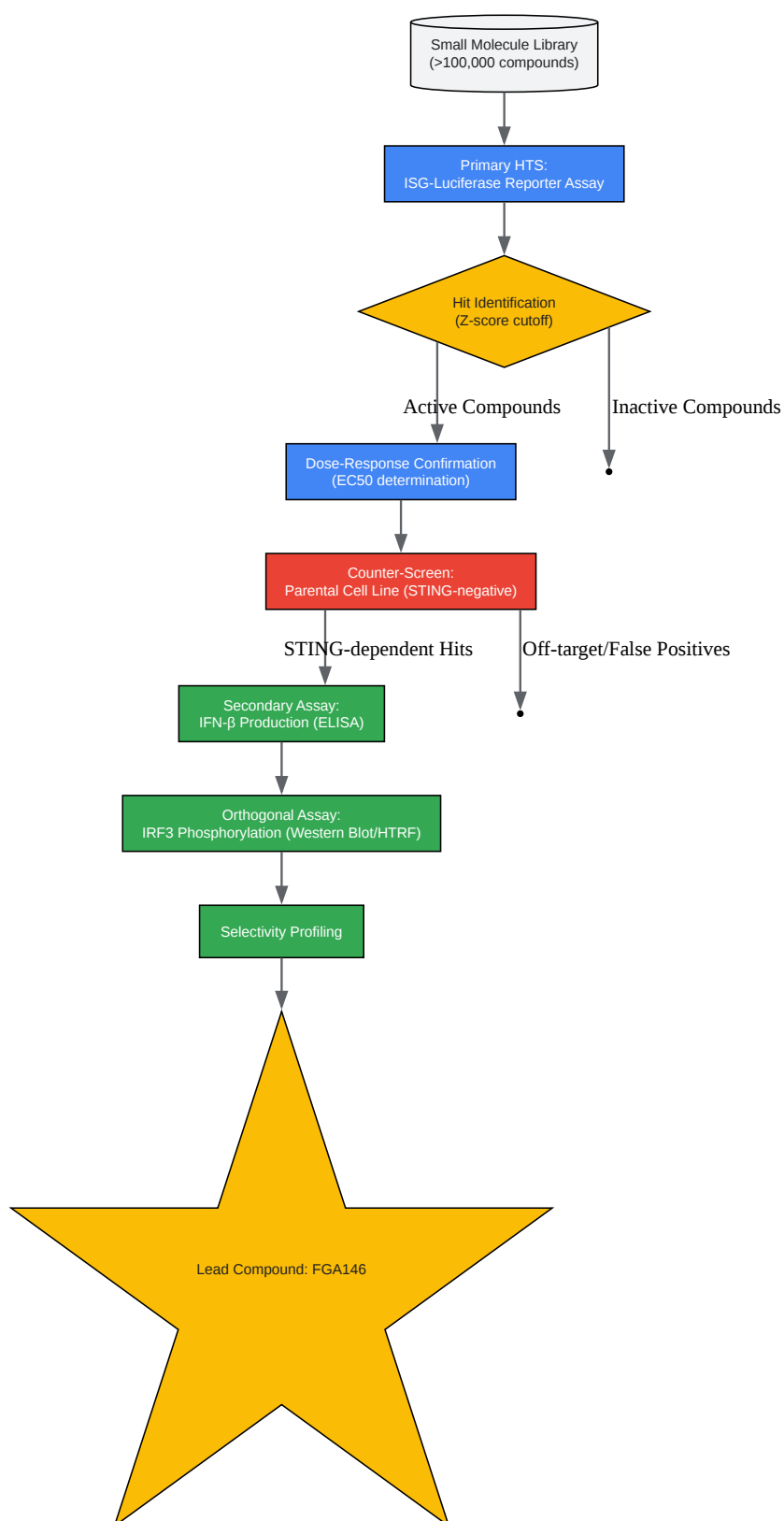


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Figure 1: The cGAS-STING signaling pathway and the mode of action of **FGA146**.

High-Throughput Screening Workflow for STING Agonists

The discovery of **FGA146** was enabled by a robust HTS workflow designed to identify novel STING pathway agonists. The workflow consists of a primary screen to identify initial hits, followed by a series of secondary and counter-screens to confirm activity, determine potency and selectivity, and eliminate false positives.



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Figure 2: High-throughput screening workflow for the identification of STING agonists.

Experimental Protocols

Protocol 1: Primary High-Throughput Screening using an ISG-Luciferase Reporter Assay

This cell-based assay utilizes a reporter cell line that expresses firefly luciferase under the control of an interferon-stimulated gene (ISG) promoter. Activation of the STING pathway leads to the expression of luciferase, which can be quantified by a luminescent signal.^{[1][3]}

Materials:

- HEK293T cells stably expressing human STING and an ISG-luciferase reporter construct
- Assay medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin
- **FGA146** or other test compounds dissolved in DMSO
- Positive control: 2'3'-cGAMP
- Negative control: DMSO
- 384-well white, solid-bottom assay plates
- Luciferase assay reagent (e.g., Bright-Glo™)
- Luminescent plate reader

Procedure:

- **Cell Seeding:** Seed the reporter cells into 384-well plates at a density of 10,000 cells per well in 40 µL of assay medium. Incubate at 37°C, 5% CO₂ for 24 hours.
- **Compound Addition:** Add 100 nL of test compounds (final concentration 10 µM), positive control (final concentration 1 µM), or negative control (0.1% DMSO) to the assay plates using an acoustic liquid handler.
- **Incubation:** Incubate the plates at 37°C, 5% CO₂ for 16 hours.

- **Luminescence Reading:** Equilibrate the plates to room temperature. Add 20 μ L of luciferase assay reagent to each well. Incubate for 5 minutes at room temperature to allow for cell lysis and signal stabilization.
- **Data Acquisition:** Measure the luminescence signal using a plate reader.

Data Analysis:

- Calculate the Z'-factor to assess assay quality. A Z'-factor > 0.5 is considered excellent for HTS.
- Normalize the data to the positive and negative controls.
- Calculate the Z-score for each compound to identify hits.

Protocol 2: Secondary Assay - IFN- β Production Measurement by ELISA

This assay confirms the activity of hits from the primary screen by measuring the production of a key downstream cytokine, IFN- β .

Materials:

- THP-1 cells (a human monocytic cell line)
- Assay medium: RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin
- **FGA146** or other test compounds dissolved in DMSO
- Positive control: 2'3'-cGAMP
- 96-well cell culture plates
- Human IFN- β ELISA kit

Procedure:

- **Cell Seeding:** Seed THP-1 cells into 96-well plates at a density of 50,000 cells per well in 180 μ L of assay medium.
- **Compound Addition:** Add 20 μ L of serially diluted **FGA146** (to generate a dose-response curve) or controls to the wells.
- **Incubation:** Incubate the plates at 37°C, 5% CO₂ for 24 hours.
- **Supernatant Collection:** Centrifuge the plates at 300 x g for 5 minutes. Carefully collect the cell culture supernatant.
- **ELISA:** Perform the IFN- β ELISA according to the manufacturer's instructions.
- **Data Acquisition:** Read the absorbance at 450 nm using a microplate reader.

Data Analysis:

- Generate a standard curve using the IFN- β standard provided in the ELISA kit.
- Calculate the concentration of IFN- β in each sample.
- Plot the IFN- β concentration against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

Data Presentation

Table 1: Primary HTS Hit Summary for FGA146

Compound ID	Concentration (μ M)	Raw Luminescence	Z-score	Hit
FGA146	10	85,672	4.2	Yes
Control 1	10	12,345	0.3	No
Control 2	10	9,876	-0.1	No
...

Table 2: Dose-Response and Selectivity Profile of FGA146

Assay	FGA146 EC ₅₀ (μM)
ISG-Luciferase Reporter Assay (hSTING)	0.85
IFN-β Production (THP-1 cells)	1.2
ISG-Luciferase Reporter Assay (mSTING)	> 50
Counter-Screen (STING-negative cells)	> 50

Table 3: Cytokine Profiling of FGA146 in Human PBMCs

Cytokine	FGA146 (10 μM) - Fold Induction over DMSO
IFN-β	150
IP-10	250
TNF-α	75
IL-6	60
IL-1β	10

Conclusion

FGA146 is a potent and selective agonist of human STING, identified through a comprehensive high-throughput screening campaign. The application of a robust HTS workflow, including a primary reporter assay followed by confirmatory and secondary assays, enabled the successful discovery and initial characterization of this novel compound. The detailed protocols and representative data presented here provide a framework for researchers to utilize HTS for the discovery and evaluation of novel STING agonists. Further characterization of **FGA146** is warranted to explore its full therapeutic potential in immuno-oncology and infectious diseases.

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